4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
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Description
Scientific Research Applications
Antiferromagnetic Exchange Interaction
Research on compounds with similar structural features, such as 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), has demonstrated antiferromagnetic exchange interactions among spins in a triangular configuration. This work provides insights into the potential use of similar compounds in studying magnetic properties and interactions at the molecular level Junpei Fujita et al., 1996.
Molecular Electronic Devices
Another area of application is in the development of molecular electronic devices. For instance, a molecule containing a nitroamine redox center showed negative differential resistance and a significant on-off peak-to-valley ratio, indicating potential utility in electronic and optoelectronic devices Jia Chen et al., 1999.
Wound-Healing Potential
Derivatives with similar functionalities have been evaluated for their in vivo wound-healing activity, highlighting the possible use of such compounds in developing new therapeutic agents for wound management K. Vinaya et al., 2009.
Oxidative Metabolism Simulation
Electrochemistry coupled with high-resolution mass spectrometry has been utilized to simulate the reductive metabolism of nitro aromatic xenobiotics, suggesting a methodological application of similar compounds in studying environmental and biological deactivation processes U. Bussy et al., 2014.
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O6/c1-27-15-9-13(14(23(25)26)10-16(15)28-2)17(24)22-6-7-29-12-5-3-4-11(8-12)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRKMUQWWKAKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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